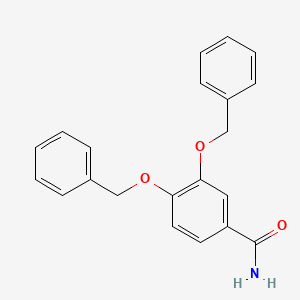
3,3-bis(methylthio)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-bis(methylthio)acrylonitrile is a chemical compound with the molecular formula C5H7NS2 and a molecular weight of 145.25 g/mol . . This compound is characterized by the presence of two methylthio groups attached to the propenenitrile backbone, making it a unique and interesting molecule for various chemical applications.
準備方法
The synthesis of 3,3-bis(methylthio)acrylonitrile involves several steps. One common method includes the reaction of acrylonitrile with dimethyl disulfide under specific conditions to introduce the methylthio groups . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality and quantity of the compound for commercial applications.
化学反応の分析
3,3-bis(methylthio)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced sulfur-containing compounds.
Substitution: The methylthio groups in the compound can undergo substitution reactions with nucleophiles such as amines or thiols
科学的研究の応用
3,3-bis(methylthio)acrylonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical agents with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
作用機序
The mechanism of action of 3,3-bis(methylthio)acrylonitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool for studying biological systems.
類似化合物との比較
3,3-bis(methylthio)acrylonitrile can be compared with other similar compounds such as:
3,3-Bis(methylthio)-2-nitropropenenitrile: This compound has a similar structure but with a nitro group, which can significantly alter its chemical reactivity and applications.
This compound: Another closely related compound with similar properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility for various applications in research and industry.
特性
CAS番号 |
51245-80-8 |
|---|---|
分子式 |
C5H7NS2 |
分子量 |
145.3 g/mol |
IUPAC名 |
3,3-bis(methylsulfanyl)prop-2-enenitrile |
InChI |
InChI=1S/C5H7NS2/c1-7-5(8-2)3-4-6/h3H,1-2H3 |
InChIキー |
HFVCCDWVYQHTNK-UHFFFAOYSA-N |
正規SMILES |
CSC(=CC#N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine](/img/structure/B8791815.png)







![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8791874.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B8791881.png)

![2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8791910.png)


